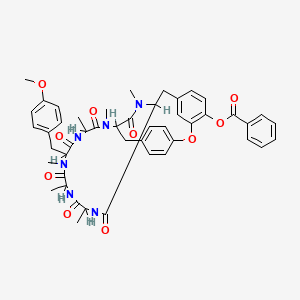
5-(N-Methyl-L-tyrosine)bouvardin benzoate hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(N-Methyl-L-tyrosine)bouvardin benzoate hydrate is a complex organic compound with the molecular formula C47H52N6O10. It is known for its intricate structure and significant potential in various scientific fields. This compound is characterized by its high molecular weight of 860.95 g/mol and a density of 1.193 g/cm³ .
Métodos De Preparación
The synthesis of 5-(N-Methyl-L-tyrosine)bouvardin benzoate hydrate involves multiple steps. The primary synthetic route includes the reaction of bouvardin with N-methyl-L-tyrosine in the presence of benzoic acid. The reaction conditions typically involve controlled temperatures and specific catalysts to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar principles, often scaled up to accommodate larger quantities .
Análisis De Reacciones Químicas
5-(N-Methyl-L-tyrosine)bouvardin benzoate hydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
5-(N-Methyl-L-tyrosine)bouvardin benzoate hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential effects on cellular processes and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: It is used in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 5-(N-Methyl-L-tyrosine)bouvardin benzoate hydrate involves its interaction with specific molecular targets and pathways. It is known to bind to certain proteins, altering their function and affecting cellular processes. The exact pathways involved may vary depending on the specific application and context .
Comparación Con Compuestos Similares
5-(N-Methyl-L-tyrosine)bouvardin benzoate hydrate can be compared with other similar compounds, such as:
Bouvardin: A related compound with similar structural features but lacking the N-methyl-L-tyrosine and benzoate groups.
N-Methyl-L-tyrosine: A simpler compound that is a precursor in the synthesis of this compound.
Benzoic Acid Derivatives: Compounds that share the benzoate group but differ in other structural aspects.
Propiedades
Número CAS |
86229-85-8 |
|---|---|
Fórmula molecular |
C47H52N6O10 |
Peso molecular |
860.9 g/mol |
Nombre IUPAC |
[10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-2,5,8,11,14,30-hexaoxo-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaen-24-yl] benzoate |
InChI |
InChI=1S/C47H52N6O10/c1-27-41(54)49-28(2)44(57)51(4)36(23-30-13-18-34(61-7)19-14-30)43(56)50-29(3)45(58)53(6)38-24-31-15-20-35(21-16-31)62-40-26-32(25-37(42(55)48-27)52(5)46(38)59)17-22-39(40)63-47(60)33-11-9-8-10-12-33/h8-22,26-29,36-38H,23-25H2,1-7H3,(H,48,55)(H,49,54)(H,50,56) |
Clave InChI |
UJNACJCMUQMILW-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)OC(=O)C5=CC=CC=C5)C)C)CC6=CC=C(C=C6)OC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


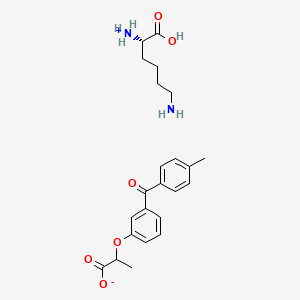
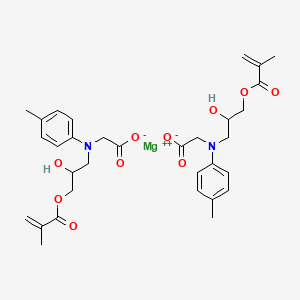
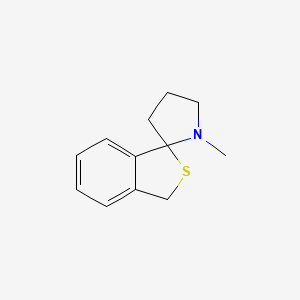
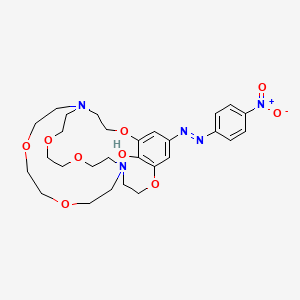

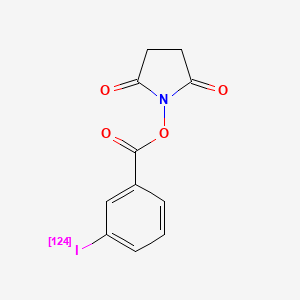
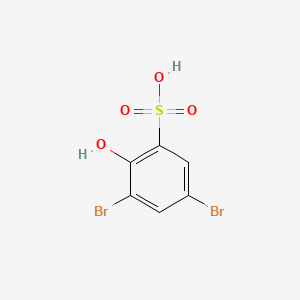
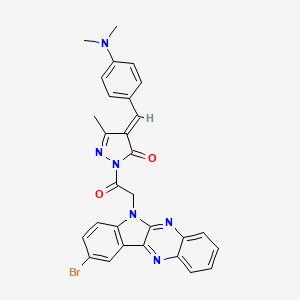
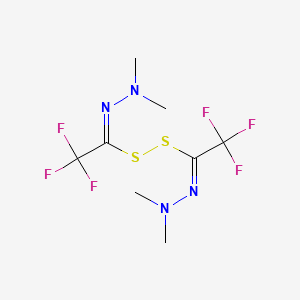
![barium(2+);5-oxo-1-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate](/img/structure/B15184771.png)
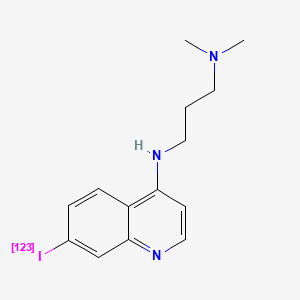
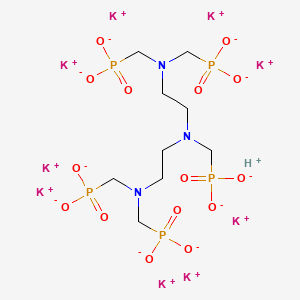
![2-methyl-5-[3-(4-methylpiperazin-1-yl)propyl]-3H-pyrido[2,3-b][1,4]diazepin-4-one;hydrochloride](/img/structure/B15184797.png)

